![molecular formula C15H20F3NO3 B7632770 (2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol
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Overview
Description
(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol, commonly known as TFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of TFMP is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. TFMP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to bind to and activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that is involved in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
TFMP has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of inflammation and pain. TFMP has also been found to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
TFMP has several advantages and limitations for use in lab experiments. One advantage is its potential as a therapeutic agent for the treatment of various diseases, which makes it a valuable tool for researchers studying these diseases. However, TFMP has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on TFMP. One area of research is the development of new synthesis methods for TFMP that improve its yield and purity. Another area of research is the identification of new pharmacological properties of TFMP, which could lead to the development of new therapeutic agents for the treatment of various diseases. Finally, research on the mechanisms of action of TFMP could provide insights into the development of new drugs that target these mechanisms.
Synthesis Methods
TFMP is synthesized through a multi-step process involving the reaction of 2-(trifluoromethyl)phenyl isocyanate with morpholine to form 2-(trifluoromethyl)phenyl carbamate, which is then reacted with (S)-1-methoxy-2-propanol to form TFMP. The synthesis of TFMP is a complex process that requires careful control of reaction conditions to produce high yields of the desired product.
Scientific Research Applications
TFMP has been extensively studied in scientific research due to its potential applications in the field of medicine. It has been found to have a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. TFMP has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO3/c1-21-10-11(20)8-19-6-7-22-14(9-19)12-4-2-3-5-13(12)15(16,17)18/h2-5,11,14,20H,6-10H2,1H3/t11-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBIIHXIAKJMIK-ZSOXZCCMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCOC(C1)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CN1CCOC(C1)C2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol |
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